molecular formula C22H18N4O4S2 B4569665 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B4569665
M. Wt: 466.5 g/mol
InChI Key: GNVRBTHCRLTQQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is a quinazoline-based compound featuring a sulfanyl linkage and an acetamide group substituted with a 4-sulfamoylphenyl moiety. Its molecular formula is C22H18N4O4S2, with a molecular weight of 466.53 g/mol. The compound’s core structure includes a 4-oxo-3-phenylquinazoline scaffold, which is linked via a sulfur atom to an acetamide group terminating in a sulfamoylphenyl substituent.

The synthesis of this compound typically involves multi-step reactions, including cyclization of anthranilic acid derivatives to form the quinazolinone core, followed by thiolation and subsequent coupling with sulfamoylphenyl acetamide intermediates . Its purity and structural confirmation are verified via techniques such as IR spectroscopy, <sup>1</sup>H/<sup>13</sup>C NMR, and mass spectrometry .

Properties

IUPAC Name

2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S2/c23-32(29,30)17-12-10-15(11-13-17)24-20(27)14-31-22-25-19-9-5-4-8-18(19)21(28)26(22)16-6-2-1-3-7-16/h1-13H,14H2,(H,24,27)(H2,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVRBTHCRLTQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps. One common method starts with the reaction of anthranilic acid with phenyl isothiocyanate to form 2-mercapto-3-phenylquinazolin-4(3H)-one . This intermediate is then reacted with ethyl chloroacetate under basic conditions to yield ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate . The final step involves the reaction of this intermediate with 4-sulfamoylphenylamine to produce the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Halogenated or nitrated derivatives of the phenyl groups.

Scientific Research Applications

2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives with sulfanyl-acetamide substituents are widely studied for their diverse biological activities. Below is a detailed comparison of the target compound with structurally analogous molecules:

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Compound Name Key Structural Features Biological Activity/Properties References
Target Compound : 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide Quinazolinone core, 4-sulfamoylphenyl acetamide Potential antimicrobial and antitumor activity (hypothesized based on sulfamoyl group)
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N,N-diethylacetamide 4-chlorophenyl substituent, diethylacetamide Moderate antibacterial activity; lower solubility due to lipophilic diethyl group
2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (Compound 5) N-phenylacetamide substituent 87% synthetic yield, melting point 269°C; unconfirmed bioactivity
2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Trifluoromethoxy group on phenyl ring Enhanced metabolic stability; potential CNS activity due to fluorine substituents
N-(4-methylphenyl)-2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetamide 4-methylphenyl acetamide Reduced hydrogen-bonding capacity compared to sulfamoyl analogs
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide Bromophenyl and methylphenyl groups Improved halogen-mediated protein binding; explored in kinase inhibition
(Z)-N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide Thioxothiazolidinone hybrid structure Cytotoxic activity against K562 (leukemia) and MCF7 (breast cancer) cell lines

Key Findings :

Halogenated analogs (e.g., 4-chlorophenyl or 4-bromophenyl) exhibit enhanced lipophilicity and receptor-binding affinity, but may reduce solubility . Trifluoromethoxy and methyl substituents improve metabolic stability and blood-brain barrier penetration, respectively .

Synthetic Yields and Physicochemical Properties :

  • The target compound’s analogs with N-arylacetamide groups (e.g., Compound 5 in ) show high yields (87–91%) and elevated melting points (>250°C), indicative of crystalline stability .
  • Derivatives with bulky substituents (e.g., 2,6-dibromo-4-methylphenyl in ) face synthetic challenges but demonstrate unique stereochemical interactions .

Biological Performance: Hybrid structures combining quinazolinone with thioxothiazolidinone () exhibit cytotoxicity against cancer cells, suggesting the sulfanyl-acetamide moiety’s role in apoptosis induction . The absence of a sulfamoyl group in N,N-diethylacetamide analogs correlates with reduced antimicrobial efficacy, highlighting the sulfonamide’s importance .

Biological Activity

2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly as an anti-inflammatory and anticancer agent. This article reviews the synthesis, biological activity, and relevant research findings related to this compound.

Synthesis

The synthesis of this compound involves multiple steps, including the formation of the quinazoline core and subsequent modifications to introduce the sulfanyl and sulfonamide groups. The detailed synthetic route typically includes:

  • Formation of Quinazoline Derivative : Starting from anthranilic acid and appropriate phenyl derivatives.
  • Introduction of Sulfanyl Group : Utilizing thiol chemistry to attach the sulfanyl moiety.
  • Sulfonamide Formation : Reacting the resulting compound with sulfanilamide derivatives.

COX-2 Inhibition

One of the primary biological activities studied for this compound is its inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. Research indicates that derivatives of this compound exhibit varying degrees of COX-2 inhibition. For instance:

CompoundCOX-2 Inhibition (%) at 20 μM
1aInactive
1b35.0
1c47.1

Compound 1c demonstrated the highest COX-2 inhibition at 47.1% at a concentration of 20 μM, indicating significant potential as an anti-inflammatory agent .

Anticancer Activity

Recent studies have explored the anticancer properties of related quinazoline derivatives, suggesting that compounds like this compound may act as radiosensitizers in cancer therapy. In vitro studies have shown that these compounds can enhance the efficacy of radiation therapy in certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Case Studies

  • Study on COX Inhibition : A study published in Pharmaceuticals evaluated various quinazoline derivatives for their COX inhibitory activity. The results indicated that structural modifications significantly influenced their potency against COX enzymes .
  • Anticancer Properties : Research conducted by Ghorab et al. focused on N-alkyl derivatives of the compound, revealing that these modifications enhanced anticancer activity and radiosensitizing effects in preclinical models .

Q & A

Q. What are the standard synthetic routes for 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the quinazolinone core followed by sulfanyl and acetamide group incorporation. Key steps include:

  • Quinazolinone synthesis : Cyclocondensation of anthranilic acid derivatives with phenyl isocyanate under reflux in anhydrous conditions .
  • Sulfanyl introduction : Thiolation using Lawesson’s reagent or thiourea derivatives, monitored by thin-layer chromatography (TLC) .
  • Acetamide coupling : Reaction with 4-sulfamoylphenylamine via EDC/HOBt-mediated amide bond formation in DMF at 0–25°C .

Q. Optimization factors :

  • Temperature : Elevated temperatures (80–100°C) for cyclization; room temperature for coupling .
  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Triethylamine or pyridine for acid scavenging .

Q. Table 1: Representative Synthetic Yields

StepYield (%)ConditionsReference
Quinazolinone formation75–90Reflux, 6–8 h
Sulfanyl incorporation60–80RT, 12 h
Acetamide coupling68–910–25°C, 24 h

Q. Which spectroscopic techniques are essential for characterizing this compound, and how do they confirm structural integrity?

  • 1H/13C NMR : Confirms aromatic proton environments (δ 7.2–8.5 ppm for quinazolinone and phenyl groups) and acetamide carbonyl (δ 168–170 ppm) .
  • IR Spectroscopy : Detects sulfanyl (C-S stretch, ~650 cm⁻¹) and amide (N-H bend, ~1550 cm⁻¹; C=O stretch, ~1650 cm⁻¹) functional groups .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 463.1122) .
  • HPLC : Purity assessment (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

Q. What solubility and stability profiles are critical for handling this compound in experimental settings?

  • Solubility : Poor aqueous solubility; dissolves in DMSO (≥10 mM) or DMF for in vitro assays. Aggregation in PBS requires surfactants (e.g., 0.1% Tween-80) .
  • Stability :
    • Thermal : Stable at −20°C for >6 months; degradation observed at >40°C .
    • Photolytic : Light-sensitive; store in amber vials .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields for this compound across different methodologies?

Discrepancies often arise from:

  • Intermediate purification : Column chromatography (silica gel vs. flash chromatography) affects yield .
  • Reagent quality : Impure thiourea derivatives reduce sulfanyl incorporation efficiency .
  • Reaction monitoring : TLC (hexane/ethyl acetate) vs. HPLC for endpoint determination .

Q. Mitigation strategies :

  • Standardize intermediates (e.g., quinazolinone purity >98% by HPLC) .
  • Use kinetic studies (e.g., in situ IR) to optimize reaction timelines .

Q. What mechanistic insights guide the design of derivatives to enhance target selectivity in enzyme inhibition studies?

  • Structure-activity relationship (SAR) :
    • Quinazolinone modifications : Electron-withdrawing groups (e.g., -NO2) enhance kinase inhibition by stabilizing ATP-binding pocket interactions .
    • Sulfamoyl group : Hydrogen bonding with active-site residues (e.g., Tyr-83 in carbonic anhydrase IX) improves selectivity .
  • Computational modeling : Docking studies (AutoDock Vina) predict binding affinities for derivatives .

Q. Table 2: Derivative Activities

DerivativeTarget EnzymeIC50 (nM)Selectivity IndexReference
4-NitroquinazolinoneEGFR-TK12.315.2
3-FluorosulfamoylCarbonic Anhydrase IX8.728.4

Q. What strategies validate target engagement in cellular models when biological activity data conflicts with in vitro assays?

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts post-treatment .
  • Knockdown/rescue experiments : siRNA-mediated target gene silencing followed by compound efficacy assessment .
  • Metabolic profiling : LC-MS/MS to quantify intracellular compound levels and rule out efflux pump-mediated resistance .

Q. Case Study :

  • In vitro vs. in vivo antitumor activity : Discrepancies resolved by verifying compound penetration via mass spectrometry imaging (MSI) in tumor xenografts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.